2-Fluoranthenol, 3-phenyl-
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Overview
Description
2-Fluoranthenol, 3-phenyl- is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a fluoranthene ring system, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoranthenol, 3-phenyl- can be achieved through several methods. One common approach involves the use of Grignard reagents. The reaction typically starts with the preparation of a Grignard reagent from an aryl halide and magnesium in an anhydrous ether solvent. This Grignard reagent is then reacted with a suitable fluoranthene derivative to introduce the phenyl group at the desired position .
Industrial Production Methods: Industrial production of 2-Fluoranthenol, 3-phenyl- may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoranthenol, 3-phenyl- undergoes various chemical reactions, including:
Reduction: Reduction of quinones back to hydroquinones can be achieved using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted aromatic compounds depending on the electrophile used
Scientific Research Applications
2-Fluoranthenol, 3-phenyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoranthenol, 3-phenyl- involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The aromatic rings can engage in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Naphthol: Contains a hydroxyl group attached to a naphthalene ring.
Biphenylol: Features two benzene rings connected by a single bond with a hydroxyl group on one of the rings.
Uniqueness: 2-Fluoranthenol, 3-phenyl- is unique due to its combination of a fluoranthene ring system with a phenyl group, providing distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other phenols or aromatic compounds may not be suitable .
Properties
CAS No. |
185419-72-1 |
---|---|
Molecular Formula |
C22H14O |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-phenylfluoranthen-2-ol |
InChI |
InChI=1S/C22H14O/c23-20-13-19-16-10-5-4-9-15(16)17-11-6-12-18(22(17)19)21(20)14-7-2-1-3-8-14/h1-13,23H |
InChI Key |
SQIJHMBZYRBROZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C3C4=CC=CC=C4C5=CC=CC2=C53)O |
Origin of Product |
United States |
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